Duramycin

Descripción

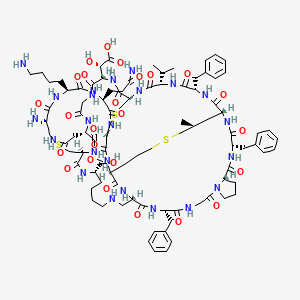

from Streptomyces cinnamoneus; contains rare amino acids such as lanthionine & lysinoarginine

a 19 amino acid polycyclic peptide; structure in first source

Propiedades

Key on ui mechanism of action |

Duramycin becomes deposited in cellular membranes where it binds to phosphatidylethanolamine. It may thereby change biophysical membrane properties and perturb ion channel function. Duramycin stimulates secretion of electrically charged atoms (ions) of chloride from epithelial cells in the lungs. Increased chloride secretion is accompanied by obligatory increase in water secretion from same cells. This may prevent the thickening of lung secretions and prevent further mucus build up and its progressive contribution to lung tissue damage. |

|---|---|

Número CAS |

1391-36-2 |

Fórmula molecular |

C89H125N23O25S3 |

Peso molecular |

2013.3 g/mol |

Nombre IUPAC |

(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-47-(4-aminobutyl)-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-31-[(R)-carboxy(hydroxy)methyl]-41,70-dimethyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid |

InChI |

InChI=1S/C89H125N23O25S3/c1-44(2)67-85(131)107-60-42-138-41-59-80(126)106-61-43-140-46(4)69(87(133)103-56(76(122)108-67)35-49-23-12-7-13-24-49)109-77(123)55(34-48-21-10-6-11-22-48)102-83(129)62-27-18-32-112(62)66(116)39-96-73(119)54(33-47-19-8-5-9-20-47)101-79(125)58(104-81(61)127)37-94-31-17-15-26-53(88(134)135)100-86(132)68(110-78(124)57(36-64(93)114)97-65(115)38-95-84(130)70(111-82(60)128)71(117)89(136)137)45(3)139-40-50(91)72(118)98-51(25-14-16-30-90)74(120)99-52(75(121)105-59)28-29-63(92)113/h5-13,19-24,44-46,50-62,67-71,94,117H,14-18,25-43,90-91H2,1-4H3,(H2,92,113)(H2,93,114)(H,95,130)(H,96,119)(H,97,115)(H,98,118)(H,99,120)(H,100,132)(H,101,125)(H,102,129)(H,103,133)(H,104,127)(H,105,121)(H,106,126)(H,107,131)(H,108,122)(H,109,123)(H,110,124)(H,111,128)(H,134,135)(H,136,137)/t45-,46-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59+,60-,61-,62-,67-,68+,69+,70-,71+/m0/s1 |

Clave InChI |

SFWLDKQAUHFCBS-AOEYGKNYSA-N |

SMILES isomérico |

C[C@H]1[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]3CSC[C@@H]4C(=O)N[C@@H](CS1)C(=O)N[C@@H](CNCCCC[C@H](NC(=O)[C@@H]([C@@H](SC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CCC(=O)N)CCCCN)N)C)NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC3=O)[C@H](C(=O)O)O)CC(=O)N)C(=O)O)C(=O)N[C@H](C(=O)NCC(=O)N5CCC[C@H]5C(=O)N[C@H](C(=O)N2)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C)CC8=CC=CC=C8 |

SMILES canónico |

CC1C2C(=O)NC(C(=O)NC(C(=O)NC3CSCC4C(=O)NC(CS1)C(=O)NC(CNCCCCC(NC(=O)C(C(SCC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)N)CCCCN)N)C)NC(=O)C(NC(=O)CNC(=O)C(NC3=O)C(C(=O)O)O)CC(=O)N)C(=O)O)C(=O)NC(C(=O)NCC(=O)N5CCCC5C(=O)NC(C(=O)N2)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C)CC8=CC=CC=C8 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Function of Duramycin in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Duramycin (B1576892) is a tetracyclic peptide belonging to the lantibiotic family of antimicrobial peptides. Comprising 19 amino acids, its unique three-dimensional structure is stabilized by intramolecular thioether bridges, including lanthionine (B1674491) and methyllanthionine residues. This structural rigidity is crucial for its primary biological function: the high-affinity and specific recognition of the membrane phospholipid phosphatidylethanolamine (B1630911) (PE). This interaction underpins this compound's diverse biological effects, ranging from antimicrobial and antiviral activity to the induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of this compound's structure, its mechanism of action at the molecular level, and its functional consequences in various biological systems. It includes a summary of quantitative data, detailed experimental protocols for its study, and visualizations of its associated signaling pathways and experimental workflows.

Structure of this compound

This compound is a 19-amino acid polypeptide with a compact, globular structure. Its defining features are the post-translationally modified amino acids that form intramolecular thioether cross-linkages. These include one lanthionine bridge and two methyllanthionine bridges, which create a rigid and stable conformation. This intricate structure forms a specific binding pocket that recognizes the headgroup of phosphatidylethanolamine with high specificity.[1] The primary sequence of this compound has been elucidated, and its three-dimensional structure has been determined using techniques such as 2D NMR spectroscopy.[2]

Mechanism of Action: High-Affinity Binding to Phosphatidylethanolamine

The cornerstone of this compound's biological activity is its highly specific and strong interaction with phosphatidylethanolamine (PE), a major component of cellular membranes.[3] In healthy mammalian cells, PE is predominantly located in the inner leaflet of the plasma membrane. However, during events such as apoptosis (programmed cell death) and cell division, PE becomes exposed on the outer leaflet.[4] this compound binds to the ethanolamine (B43304) headgroup of PE in a 1:1 molar ratio with a dissociation constant (Kd) in the low nanomolar range, indicating a very high affinity.[4]

This binding event disrupts the integrity and function of the cell membrane, leading to a cascade of downstream effects. The precise consequences of this interaction vary depending on the cell type and context, leading to this compound's broad spectrum of biological activities.

Biological Functions and Therapeutic Potential

Antimicrobial Activity

This compound exhibits activity against a range of bacteria, particularly Gram-positive species. Its mechanism of action involves binding to PE in the bacterial cell membrane, which disrupts membrane integrity and inhibits essential processes like cell wall synthesis.[3] This disruption can lead to the formation of pores or ion channels in the membrane, ultimately causing cell death.[5]

Anticancer Activity

A growing body of evidence highlights this compound's potential as an anticancer agent. Many tumor cells, particularly pancreatic cancer cells, exhibit increased exposure of PE on their outer membrane leaflet.[3] By targeting this exposed PE, this compound can selectively induce apoptosis in cancer cells.[3] Studies have shown that this compound reduces cell proliferation in a dose-dependent manner in pancreatic tumor cells.[3] The mechanism of apoptosis induction is linked to the disruption of membrane structure and function, leading to downstream signaling events.[3]

Modulation of Ion Channels and Cellular Signaling

This compound has been shown to influence the activity of various ion channels and signaling pathways. In airway epithelial cells, it can increase intracellular calcium concentrations by releasing calcium from intracellular stores and stimulating calcium influx.[5] This effect on calcium signaling is linked to the stimulation of chloride secretion, a process that is also dependent on Protein Kinase C (PKC).[5] The ability of this compound to form ion channels in both artificial and biological membranes further contributes to its effects on cellular ion homeostasis.[5]

Quantitative Data

The following tables summarize key quantitative data related to this compound's biological activity.

Table 1: Binding Affinity of this compound for Phosphatidylethanolamine

| Parameter | Value | Reference |

| Dissociation Constant (Kd) | 4-6 nM | [4] |

Table 2: Antiproliferative Activity of this compound against Pancreatic Cancer Cells

| Cell Line | Effective Concentration Range (µmol/l) | Effect | Reference | |---|---|---| | Pancreatic Tumor Cells | 0.125 - 12.5 | Reduced cell proliferation in a dose-dependent manner |[3] |

Table 3: Minimum Inhibitory Concentrations (MICs) of this compound against Bacterial Strains

| Bacterial Strain | MIC (µM) | Reference |

| Bacillus subtilis | 2 | Not explicitly cited |

| Gram-positive strains (various) | 2 - 43 | Not explicitly cited |

| Gram-negative strains (various) | >50 | Not explicitly cited |

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

This compound's binding to exposed PE on the surface of apoptotic cells triggers a signaling cascade that culminates in programmed cell death. While the complete pathway is still under investigation, key events include membrane disruption, calcium influx, and the activation of downstream effector caspases.

Experimental Workflow for Assessing this compound-Induced Cell Death

A common workflow to investigate the pro-apoptotic effects of this compound on cancer cells involves treating the cells with this compound and subsequently analyzing them using flow cytometry with fluorescent probes that detect apoptosis and necrosis.

References

- 1. Interaction of this compound with artificial and natural membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2D NMR [chem.ch.huji.ac.il]

- 3. This compound exhibits antiproliferative properties and induces apoptosis in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lantibiotics as probes for phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ion channel formation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Function of Duramycin in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Duramycin (B1576892) is a tetracyclic peptide belonging to the lantibiotic family of antimicrobial peptides. Comprising 19 amino acids, its unique three-dimensional structure is stabilized by intramolecular thioether bridges, including lanthionine (B1674491) and methyllanthionine residues. This structural rigidity is crucial for its primary biological function: the high-affinity and specific recognition of the membrane phospholipid phosphatidylethanolamine (B1630911) (PE). This interaction underpins this compound's diverse biological effects, ranging from antimicrobial and antiviral activity to the induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of this compound's structure, its mechanism of action at the molecular level, and its functional consequences in various biological systems. It includes a summary of quantitative data, detailed experimental protocols for its study, and visualizations of its associated signaling pathways and experimental workflows.

Structure of this compound

This compound is a 19-amino acid polypeptide with a compact, globular structure. Its defining features are the post-translationally modified amino acids that form intramolecular thioether cross-linkages. These include one lanthionine bridge and two methyllanthionine bridges, which create a rigid and stable conformation. This intricate structure forms a specific binding pocket that recognizes the headgroup of phosphatidylethanolamine with high specificity.[1] The primary sequence of this compound has been elucidated, and its three-dimensional structure has been determined using techniques such as 2D NMR spectroscopy.[2]

Mechanism of Action: High-Affinity Binding to Phosphatidylethanolamine

The cornerstone of this compound's biological activity is its highly specific and strong interaction with phosphatidylethanolamine (PE), a major component of cellular membranes.[3] In healthy mammalian cells, PE is predominantly located in the inner leaflet of the plasma membrane. However, during events such as apoptosis (programmed cell death) and cell division, PE becomes exposed on the outer leaflet.[4] this compound binds to the ethanolamine (B43304) headgroup of PE in a 1:1 molar ratio with a dissociation constant (Kd) in the low nanomolar range, indicating a very high affinity.[4]

This binding event disrupts the integrity and function of the cell membrane, leading to a cascade of downstream effects. The precise consequences of this interaction vary depending on the cell type and context, leading to this compound's broad spectrum of biological activities.

Biological Functions and Therapeutic Potential

Antimicrobial Activity

This compound exhibits activity against a range of bacteria, particularly Gram-positive species. Its mechanism of action involves binding to PE in the bacterial cell membrane, which disrupts membrane integrity and inhibits essential processes like cell wall synthesis.[3] This disruption can lead to the formation of pores or ion channels in the membrane, ultimately causing cell death.[5]

Anticancer Activity

A growing body of evidence highlights this compound's potential as an anticancer agent. Many tumor cells, particularly pancreatic cancer cells, exhibit increased exposure of PE on their outer membrane leaflet.[3] By targeting this exposed PE, this compound can selectively induce apoptosis in cancer cells.[3] Studies have shown that this compound reduces cell proliferation in a dose-dependent manner in pancreatic tumor cells.[3] The mechanism of apoptosis induction is linked to the disruption of membrane structure and function, leading to downstream signaling events.[3]

Modulation of Ion Channels and Cellular Signaling

This compound has been shown to influence the activity of various ion channels and signaling pathways. In airway epithelial cells, it can increase intracellular calcium concentrations by releasing calcium from intracellular stores and stimulating calcium influx.[5] This effect on calcium signaling is linked to the stimulation of chloride secretion, a process that is also dependent on Protein Kinase C (PKC).[5] The ability of this compound to form ion channels in both artificial and biological membranes further contributes to its effects on cellular ion homeostasis.[5]

Quantitative Data

The following tables summarize key quantitative data related to this compound's biological activity.

Table 1: Binding Affinity of this compound for Phosphatidylethanolamine

| Parameter | Value | Reference |

| Dissociation Constant (Kd) | 4-6 nM | [4] |

Table 2: Antiproliferative Activity of this compound against Pancreatic Cancer Cells

| Cell Line | Effective Concentration Range (µmol/l) | Effect | Reference | |---|---|---| | Pancreatic Tumor Cells | 0.125 - 12.5 | Reduced cell proliferation in a dose-dependent manner |[3] |

Table 3: Minimum Inhibitory Concentrations (MICs) of this compound against Bacterial Strains

| Bacterial Strain | MIC (µM) | Reference |

| Bacillus subtilis | 2 | Not explicitly cited |

| Gram-positive strains (various) | 2 - 43 | Not explicitly cited |

| Gram-negative strains (various) | >50 | Not explicitly cited |

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

This compound's binding to exposed PE on the surface of apoptotic cells triggers a signaling cascade that culminates in programmed cell death. While the complete pathway is still under investigation, key events include membrane disruption, calcium influx, and the activation of downstream effector caspases.

Experimental Workflow for Assessing this compound-Induced Cell Death

A common workflow to investigate the pro-apoptotic effects of this compound on cancer cells involves treating the cells with this compound and subsequently analyzing them using flow cytometry with fluorescent probes that detect apoptosis and necrosis.

References

- 1. Interaction of this compound with artificial and natural membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2D NMR [chem.ch.huji.ac.il]

- 3. This compound exhibits antiproliferative properties and induces apoptosis in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lantibiotics as probes for phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ion channel formation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Function of Duramycin in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Duramycin is a tetracyclic peptide belonging to the lantibiotic family of antimicrobial peptides. Comprising 19 amino acids, its unique three-dimensional structure is stabilized by intramolecular thioether bridges, including lanthionine and methyllanthionine residues. This structural rigidity is crucial for its primary biological function: the high-affinity and specific recognition of the membrane phospholipid phosphatidylethanolamine (PE). This interaction underpins this compound's diverse biological effects, ranging from antimicrobial and antiviral activity to the induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of this compound's structure, its mechanism of action at the molecular level, and its functional consequences in various biological systems. It includes a summary of quantitative data, detailed experimental protocols for its study, and visualizations of its associated signaling pathways and experimental workflows.

Structure of this compound

This compound is a 19-amino acid polypeptide with a compact, globular structure. Its defining features are the post-translationally modified amino acids that form intramolecular thioether cross-linkages. These include one lanthionine bridge and two methyllanthionine bridges, which create a rigid and stable conformation. This intricate structure forms a specific binding pocket that recognizes the headgroup of phosphatidylethanolamine with high specificity.[1] The primary sequence of this compound has been elucidated, and its three-dimensional structure has been determined using techniques such as 2D NMR spectroscopy.[2]

Mechanism of Action: High-Affinity Binding to Phosphatidylethanolamine

The cornerstone of this compound's biological activity is its highly specific and strong interaction with phosphatidylethanolamine (PE), a major component of cellular membranes.[3] In healthy mammalian cells, PE is predominantly located in the inner leaflet of the plasma membrane. However, during events such as apoptosis (programmed cell death) and cell division, PE becomes exposed on the outer leaflet.[4] this compound binds to the ethanolamine headgroup of PE in a 1:1 molar ratio with a dissociation constant (Kd) in the low nanomolar range, indicating a very high affinity.[4]

This binding event disrupts the integrity and function of the cell membrane, leading to a cascade of downstream effects. The precise consequences of this interaction vary depending on the cell type and context, leading to this compound's broad spectrum of biological activities.

Biological Functions and Therapeutic Potential

Antimicrobial Activity

This compound exhibits activity against a range of bacteria, particularly Gram-positive species. Its mechanism of action involves binding to PE in the bacterial cell membrane, which disrupts membrane integrity and inhibits essential processes like cell wall synthesis.[3] This disruption can lead to the formation of pores or ion channels in the membrane, ultimately causing cell death.[5]

Anticancer Activity

A growing body of evidence highlights this compound's potential as an anticancer agent. Many tumor cells, particularly pancreatic cancer cells, exhibit increased exposure of PE on their outer membrane leaflet.[3] By targeting this exposed PE, this compound can selectively induce apoptosis in cancer cells.[3] Studies have shown that this compound reduces cell proliferation in a dose-dependent manner in pancreatic tumor cells.[3] The mechanism of apoptosis induction is linked to the disruption of membrane structure and function, leading to downstream signaling events.[3]

Modulation of Ion Channels and Cellular Signaling

This compound has been shown to influence the activity of various ion channels and signaling pathways. In airway epithelial cells, it can increase intracellular calcium concentrations by releasing calcium from intracellular stores and stimulating calcium influx.[5] This effect on calcium signaling is linked to the stimulation of chloride secretion, a process that is also dependent on Protein Kinase C (PKC).[5] The ability of this compound to form ion channels in both artificial and biological membranes further contributes to its effects on cellular ion homeostasis.[5]

Quantitative Data

The following tables summarize key quantitative data related to this compound's biological activity.

Table 1: Binding Affinity of this compound for Phosphatidylethanolamine

| Parameter | Value | Reference |

| Dissociation Constant (Kd) | 4-6 nM | [4] |

Table 2: Antiproliferative Activity of this compound against Pancreatic Cancer Cells

| Cell Line | Effective Concentration Range (µmol/l) | Effect | Reference | |---|---|---| | Pancreatic Tumor Cells | 0.125 - 12.5 | Reduced cell proliferation in a dose-dependent manner |[3] |

Table 3: Minimum Inhibitory Concentrations (MICs) of this compound against Bacterial Strains

| Bacterial Strain | MIC (µM) | Reference |

| Bacillus subtilis | 2 | Not explicitly cited |

| Gram-positive strains (various) | 2 - 43 | Not explicitly cited |

| Gram-negative strains (various) | >50 | Not explicitly cited |

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

This compound's binding to exposed PE on the surface of apoptotic cells triggers a signaling cascade that culminates in programmed cell death. While the complete pathway is still under investigation, key events include membrane disruption, calcium influx, and the activation of downstream effector caspases.

Experimental Workflow for Assessing this compound-Induced Cell Death

A common workflow to investigate the pro-apoptotic effects of this compound on cancer cells involves treating the cells with this compound and subsequently analyzing them using flow cytometry with fluorescent probes that detect apoptosis and necrosis.

References

- 1. Interaction of this compound with artificial and natural membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2D NMR [chem.ch.huji.ac.il]

- 3. This compound exhibits antiproliferative properties and induces apoptosis in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lantibiotics as probes for phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ion channel formation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Duramycin's Interaction with Cell Membranes: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted interaction of Duramycin with cell membranes, a critical aspect of its mechanism of action and therapeutic potential. This compound, a member of the lantibiotic family of antimicrobial peptides, exhibits a high affinity and specificity for phosphatidylethanolamine (B1630911) (PE), a key phospholipid component of cellular membranes. This interaction initiates a cascade of events that can lead to membrane disruption, inhibition of cellular processes, and ultimately, cell death. This guide provides a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways involved in this compound's membrane activity.

Quantitative Data on this compound-Membrane Interactions

The interaction of this compound with cell membranes has been quantified through various biophysical and cellular assays. The following tables summarize key quantitative data from the literature, providing a comparative overview of its binding affinity, effective concentrations, and impact on membrane integrity.

Table 1: Binding Affinity and Stoichiometry of this compound

| Parameter | Value | Lipid System | Method | Reference |

| Dissociation Constant (Kd) | 4-10 nM | PE-containing lipid membranes | Not Specified | [1] |

| Binding Stoichiometry | 1:1 (this compound:PE) | PE-containing membranes | Not Specified | [1] |

Table 2: Effective Concentrations of this compound in Biological Systems

| Effect | Concentration | Cell/System Type | Assay | Reference |

| Inhibition of Bacterial Growth (B. subtilis 168) | 200 nM | Gram-positive bacteria | Growth inhibition assay | [2] |

| Inhibition of Bacterial Growth (Bacillus BC15) | 500 nM | Gram-positive bacteria | Growth inhibition assay | [2] |

| No effect on Bacterial Growth (up to) | 2 µM | Gram-positive (Arthrobacter CF158) and Gram-negative (Pseudomonas GM17) bacteria | Growth inhibition assay | [2] |

| Reduction of Tumor Cell Proliferation | 0.125 - 12.5 µmol/l | Pancreatic tumor cells | Proliferation assay | [3] |

| Selective Permeability Increase in Mitochondria | < 5 µM | Isolated rat heart mitochondria | Mitochondrial swelling and permeability assays | [4] |

| Generalized Permeability Increase in Mitochondria | > 5 µM | Isolated rat heart mitochondria | Mitochondrial swelling and permeability assays | [4] |

| Reduction of Ion Channel Current Amplitudes | ≥ 0.3 µM | Cardiac voltage-gated ion channels | Whole-cell patch clamp | [5] |

| Induction of Leak Current (Pore Formation) | ≥ 3.3 µM | Cardiac voltage-gated ion channels | Whole-cell patch clamp | [5] |

Experimental Protocols

Understanding the methodologies used to investigate this compound's interaction with membranes is crucial for interpreting existing data and designing future experiments. This section details the protocols for key experimental techniques cited in the literature.

Atomic Force Microscopy (AFM) for Visualizing Membrane Disruption

AFM is a powerful technique to visualize the morphological changes in cell membranes upon this compound treatment at the nanoscale.

-

Cell Preparation: Bacterial cells are grown to mid-logarithmic phase and harvested by centrifugation. The cell pellet is washed with a suitable buffer (e.g., deionized water or PBS) to remove media components.

-

Immobilization: A freshly cleaved mica surface is coated with a thin layer of gelatin. A suspension of the washed bacterial cells is then deposited onto the gelatin-coated mica and allowed to adhere. Unbound cells are gently rinsed away with buffer.

-

AFM Imaging: The immobilized cells are imaged in liquid using an AFM operating in tapping mode. A silicon nitride cantilever with a sharp tip is used to scan the cell surface.

-

This compound Treatment: A solution of this compound at the desired concentration is introduced into the liquid cell. Time-lapse imaging is then performed to observe the dynamic changes in cell surface morphology, such as roughening, blebbing, and eventual lysis.

Flow Cytometry for Detecting Phosphatidylethanolamine (PE) Exposure

Flow cytometry allows for the quantification of PE exposure on the cell surface, a hallmark of apoptosis, using fluorescently labeled this compound.

-

Cell Culture and Treatment: Adherent or suspension cells are cultured under standard conditions. Apoptosis is induced using a known stimulus or by treatment with varying concentrations of this compound for specific durations.

-

Cell Staining:

-

Cells are harvested, washed with a binding buffer (e.g., Annexin V binding buffer), and resuspended at a concentration of approximately 1 x 10^6 cells/mL.

-

A fluorescently labeled this compound conjugate (e.g., this compound-FITC or a biotinylated this compound followed by a fluorescent streptavidin) is added to the cell suspension.

-

For apoptosis/necrosis discrimination, a viability dye such as Propidium Iodide (PI) or 7-AAD is also added.

-

The cells are incubated for a specified time (e.g., 15-30 minutes) at room temperature in the dark.

-

-

Flow Cytometric Analysis: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of the this compound conjugate is measured to quantify the level of PE exposure, while the viability dye distinguishes between apoptotic and necrotic cell populations.

Vesicle Leakage Assay for Assessing Membrane Permeabilization

This assay measures the ability of this compound to disrupt the integrity of lipid vesicles by monitoring the release of an encapsulated fluorescent dye.

-

Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared by extrusion. The lipid composition is chosen to mimic specific cell membranes (e.g., with and without PE). The lipids are dissolved in chloroform, dried to a thin film under nitrogen, and hydrated in a buffer containing a self-quenching concentration of a fluorescent dye like calcein. The hydrated lipid suspension is then extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

-

Dye Removal: The external, unencapsulated dye is removed by passing the vesicle suspension through a size-exclusion chromatography column.

-

Leakage Measurement:

-

The calcein-loaded vesicles are diluted in a cuvette with buffer.

-

The baseline fluorescence is measured using a spectrofluorometer.

-

This compound is added to the cuvette at the desired concentration, and the fluorescence intensity is monitored over time.

-

The maximum fluorescence, representing 100% leakage, is determined by adding a detergent (e.g., Triton X-100) to completely disrupt the vesicles.

-

The percentage of leakage is calculated as: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F_t is the fluorescence at time t, F_0 is the initial fluorescence, and F_max is the maximum fluorescence.

-

Visualizing Molecular Interactions and Pathways

The interaction of this compound with cell membranes initiates a series of events that can be visualized through diagrams. The following sections provide Graphviz (DOT language) scripts to generate these visualizations.

Experimental Workflow for Assessing this compound-Induced Membrane Permeability

The following workflow outlines the key steps in a vesicle leakage assay to determine the effect of this compound on membrane integrity.

Caption: Workflow for this compound-induced vesicle leakage assay.

Logical Relationship of this compound's Interaction with Bacterial Cell Membranes

This diagram illustrates the cascading effects of this compound binding to PE in the membranes of susceptible bacteria.

Caption: this compound's mechanism of action on bacterial membranes.

Proposed Signaling Pathway for this compound-Induced Apoptosis (Extrinsic Pathway)

Based on studies of related compounds, one proposed mechanism for this compound-induced apoptosis involves the extrinsic pathway.

Caption: Proposed extrinsic apoptosis pathway induced by this compound.

Proposed Signaling Pathway for this compound-Induced Apoptosis (Intrinsic Pathway)

The interaction of this compound with PE may also trigger the intrinsic apoptotic pathway.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

This technical guide provides a foundational understanding of this compound's interaction with cell membranes, offering valuable data and methodologies for researchers in the field. Further investigation is warranted to fully elucidate the intricate signaling cascades initiated by this potent lantibiotic.

References

- 1. mtarget.com [mtarget.com]

- 2. Maduramicin induces apoptosis and necrosis, and blocks autophagic flux in myocardial H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound exhibits antiproliferative properties and induces apoptosis in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound effects on the structure and function of heart mitochondria. I. Structural alterations and changes in membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Insights into the Biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

Duramycin's Interaction with Cell Membranes: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted interaction of Duramycin with cell membranes, a critical aspect of its mechanism of action and therapeutic potential. This compound, a member of the lantibiotic family of antimicrobial peptides, exhibits a high affinity and specificity for phosphatidylethanolamine (B1630911) (PE), a key phospholipid component of cellular membranes. This interaction initiates a cascade of events that can lead to membrane disruption, inhibition of cellular processes, and ultimately, cell death. This guide provides a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways involved in this compound's membrane activity.

Quantitative Data on this compound-Membrane Interactions

The interaction of this compound with cell membranes has been quantified through various biophysical and cellular assays. The following tables summarize key quantitative data from the literature, providing a comparative overview of its binding affinity, effective concentrations, and impact on membrane integrity.

Table 1: Binding Affinity and Stoichiometry of this compound

| Parameter | Value | Lipid System | Method | Reference |

| Dissociation Constant (Kd) | 4-10 nM | PE-containing lipid membranes | Not Specified | [1] |

| Binding Stoichiometry | 1:1 (this compound:PE) | PE-containing membranes | Not Specified | [1] |

Table 2: Effective Concentrations of this compound in Biological Systems

| Effect | Concentration | Cell/System Type | Assay | Reference |

| Inhibition of Bacterial Growth (B. subtilis 168) | 200 nM | Gram-positive bacteria | Growth inhibition assay | [2] |

| Inhibition of Bacterial Growth (Bacillus BC15) | 500 nM | Gram-positive bacteria | Growth inhibition assay | [2] |

| No effect on Bacterial Growth (up to) | 2 µM | Gram-positive (Arthrobacter CF158) and Gram-negative (Pseudomonas GM17) bacteria | Growth inhibition assay | [2] |

| Reduction of Tumor Cell Proliferation | 0.125 - 12.5 µmol/l | Pancreatic tumor cells | Proliferation assay | [3] |

| Selective Permeability Increase in Mitochondria | < 5 µM | Isolated rat heart mitochondria | Mitochondrial swelling and permeability assays | [4] |

| Generalized Permeability Increase in Mitochondria | > 5 µM | Isolated rat heart mitochondria | Mitochondrial swelling and permeability assays | [4] |

| Reduction of Ion Channel Current Amplitudes | ≥ 0.3 µM | Cardiac voltage-gated ion channels | Whole-cell patch clamp | [5] |

| Induction of Leak Current (Pore Formation) | ≥ 3.3 µM | Cardiac voltage-gated ion channels | Whole-cell patch clamp | [5] |

Experimental Protocols

Understanding the methodologies used to investigate this compound's interaction with membranes is crucial for interpreting existing data and designing future experiments. This section details the protocols for key experimental techniques cited in the literature.

Atomic Force Microscopy (AFM) for Visualizing Membrane Disruption

AFM is a powerful technique to visualize the morphological changes in cell membranes upon this compound treatment at the nanoscale.

-

Cell Preparation: Bacterial cells are grown to mid-logarithmic phase and harvested by centrifugation. The cell pellet is washed with a suitable buffer (e.g., deionized water or PBS) to remove media components.

-

Immobilization: A freshly cleaved mica surface is coated with a thin layer of gelatin. A suspension of the washed bacterial cells is then deposited onto the gelatin-coated mica and allowed to adhere. Unbound cells are gently rinsed away with buffer.

-

AFM Imaging: The immobilized cells are imaged in liquid using an AFM operating in tapping mode. A silicon nitride cantilever with a sharp tip is used to scan the cell surface.

-

This compound Treatment: A solution of this compound at the desired concentration is introduced into the liquid cell. Time-lapse imaging is then performed to observe the dynamic changes in cell surface morphology, such as roughening, blebbing, and eventual lysis.

Flow Cytometry for Detecting Phosphatidylethanolamine (PE) Exposure

Flow cytometry allows for the quantification of PE exposure on the cell surface, a hallmark of apoptosis, using fluorescently labeled this compound.

-

Cell Culture and Treatment: Adherent or suspension cells are cultured under standard conditions. Apoptosis is induced using a known stimulus or by treatment with varying concentrations of this compound for specific durations.

-

Cell Staining:

-

Cells are harvested, washed with a binding buffer (e.g., Annexin V binding buffer), and resuspended at a concentration of approximately 1 x 10^6 cells/mL.

-

A fluorescently labeled this compound conjugate (e.g., this compound-FITC or a biotinylated this compound followed by a fluorescent streptavidin) is added to the cell suspension.

-

For apoptosis/necrosis discrimination, a viability dye such as Propidium Iodide (PI) or 7-AAD is also added.

-

The cells are incubated for a specified time (e.g., 15-30 minutes) at room temperature in the dark.

-

-

Flow Cytometric Analysis: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of the this compound conjugate is measured to quantify the level of PE exposure, while the viability dye distinguishes between apoptotic and necrotic cell populations.

Vesicle Leakage Assay for Assessing Membrane Permeabilization

This assay measures the ability of this compound to disrupt the integrity of lipid vesicles by monitoring the release of an encapsulated fluorescent dye.

-

Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared by extrusion. The lipid composition is chosen to mimic specific cell membranes (e.g., with and without PE). The lipids are dissolved in chloroform, dried to a thin film under nitrogen, and hydrated in a buffer containing a self-quenching concentration of a fluorescent dye like calcein. The hydrated lipid suspension is then extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

-

Dye Removal: The external, unencapsulated dye is removed by passing the vesicle suspension through a size-exclusion chromatography column.

-

Leakage Measurement:

-

The calcein-loaded vesicles are diluted in a cuvette with buffer.

-

The baseline fluorescence is measured using a spectrofluorometer.

-

This compound is added to the cuvette at the desired concentration, and the fluorescence intensity is monitored over time.

-

The maximum fluorescence, representing 100% leakage, is determined by adding a detergent (e.g., Triton X-100) to completely disrupt the vesicles.

-

The percentage of leakage is calculated as: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F_t is the fluorescence at time t, F_0 is the initial fluorescence, and F_max is the maximum fluorescence.

-

Visualizing Molecular Interactions and Pathways

The interaction of this compound with cell membranes initiates a series of events that can be visualized through diagrams. The following sections provide Graphviz (DOT language) scripts to generate these visualizations.

Experimental Workflow for Assessing this compound-Induced Membrane Permeability

The following workflow outlines the key steps in a vesicle leakage assay to determine the effect of this compound on membrane integrity.

Caption: Workflow for this compound-induced vesicle leakage assay.

Logical Relationship of this compound's Interaction with Bacterial Cell Membranes

This diagram illustrates the cascading effects of this compound binding to PE in the membranes of susceptible bacteria.

Caption: this compound's mechanism of action on bacterial membranes.

Proposed Signaling Pathway for this compound-Induced Apoptosis (Extrinsic Pathway)

Based on studies of related compounds, one proposed mechanism for this compound-induced apoptosis involves the extrinsic pathway.

Caption: Proposed extrinsic apoptosis pathway induced by this compound.

Proposed Signaling Pathway for this compound-Induced Apoptosis (Intrinsic Pathway)

The interaction of this compound with PE may also trigger the intrinsic apoptotic pathway.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

This technical guide provides a foundational understanding of this compound's interaction with cell membranes, offering valuable data and methodologies for researchers in the field. Further investigation is warranted to fully elucidate the intricate signaling cascades initiated by this potent lantibiotic.

References

- 1. mtarget.com [mtarget.com]

- 2. Maduramicin induces apoptosis and necrosis, and blocks autophagic flux in myocardial H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound exhibits antiproliferative properties and induces apoptosis in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound effects on the structure and function of heart mitochondria. I. Structural alterations and changes in membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Insights into the Biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

Duramycin's Interaction with Cell Membranes: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted interaction of Duramycin with cell membranes, a critical aspect of its mechanism of action and therapeutic potential. This compound, a member of the lantibiotic family of antimicrobial peptides, exhibits a high affinity and specificity for phosphatidylethanolamine (PE), a key phospholipid component of cellular membranes. This interaction initiates a cascade of events that can lead to membrane disruption, inhibition of cellular processes, and ultimately, cell death. This guide provides a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways involved in this compound's membrane activity.

Quantitative Data on this compound-Membrane Interactions

The interaction of this compound with cell membranes has been quantified through various biophysical and cellular assays. The following tables summarize key quantitative data from the literature, providing a comparative overview of its binding affinity, effective concentrations, and impact on membrane integrity.

Table 1: Binding Affinity and Stoichiometry of this compound

| Parameter | Value | Lipid System | Method | Reference |

| Dissociation Constant (Kd) | 4-10 nM | PE-containing lipid membranes | Not Specified | [1] |

| Binding Stoichiometry | 1:1 (this compound:PE) | PE-containing membranes | Not Specified | [1] |

Table 2: Effective Concentrations of this compound in Biological Systems

| Effect | Concentration | Cell/System Type | Assay | Reference |

| Inhibition of Bacterial Growth (B. subtilis 168) | 200 nM | Gram-positive bacteria | Growth inhibition assay | [2] |

| Inhibition of Bacterial Growth (Bacillus BC15) | 500 nM | Gram-positive bacteria | Growth inhibition assay | [2] |

| No effect on Bacterial Growth (up to) | 2 µM | Gram-positive (Arthrobacter CF158) and Gram-negative (Pseudomonas GM17) bacteria | Growth inhibition assay | [2] |

| Reduction of Tumor Cell Proliferation | 0.125 - 12.5 µmol/l | Pancreatic tumor cells | Proliferation assay | [3] |

| Selective Permeability Increase in Mitochondria | < 5 µM | Isolated rat heart mitochondria | Mitochondrial swelling and permeability assays | [4] |

| Generalized Permeability Increase in Mitochondria | > 5 µM | Isolated rat heart mitochondria | Mitochondrial swelling and permeability assays | [4] |

| Reduction of Ion Channel Current Amplitudes | ≥ 0.3 µM | Cardiac voltage-gated ion channels | Whole-cell patch clamp | [5] |

| Induction of Leak Current (Pore Formation) | ≥ 3.3 µM | Cardiac voltage-gated ion channels | Whole-cell patch clamp | [5] |

Experimental Protocols

Understanding the methodologies used to investigate this compound's interaction with membranes is crucial for interpreting existing data and designing future experiments. This section details the protocols for key experimental techniques cited in the literature.

Atomic Force Microscopy (AFM) for Visualizing Membrane Disruption

AFM is a powerful technique to visualize the morphological changes in cell membranes upon this compound treatment at the nanoscale.

-

Cell Preparation: Bacterial cells are grown to mid-logarithmic phase and harvested by centrifugation. The cell pellet is washed with a suitable buffer (e.g., deionized water or PBS) to remove media components.

-

Immobilization: A freshly cleaved mica surface is coated with a thin layer of gelatin. A suspension of the washed bacterial cells is then deposited onto the gelatin-coated mica and allowed to adhere. Unbound cells are gently rinsed away with buffer.

-

AFM Imaging: The immobilized cells are imaged in liquid using an AFM operating in tapping mode. A silicon nitride cantilever with a sharp tip is used to scan the cell surface.

-

This compound Treatment: A solution of this compound at the desired concentration is introduced into the liquid cell. Time-lapse imaging is then performed to observe the dynamic changes in cell surface morphology, such as roughening, blebbing, and eventual lysis.

Flow Cytometry for Detecting Phosphatidylethanolamine (PE) Exposure

Flow cytometry allows for the quantification of PE exposure on the cell surface, a hallmark of apoptosis, using fluorescently labeled this compound.

-

Cell Culture and Treatment: Adherent or suspension cells are cultured under standard conditions. Apoptosis is induced using a known stimulus or by treatment with varying concentrations of this compound for specific durations.

-

Cell Staining:

-

Cells are harvested, washed with a binding buffer (e.g., Annexin V binding buffer), and resuspended at a concentration of approximately 1 x 10^6 cells/mL.

-

A fluorescently labeled this compound conjugate (e.g., this compound-FITC or a biotinylated this compound followed by a fluorescent streptavidin) is added to the cell suspension.

-

For apoptosis/necrosis discrimination, a viability dye such as Propidium Iodide (PI) or 7-AAD is also added.

-

The cells are incubated for a specified time (e.g., 15-30 minutes) at room temperature in the dark.

-

-

Flow Cytometric Analysis: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of the this compound conjugate is measured to quantify the level of PE exposure, while the viability dye distinguishes between apoptotic and necrotic cell populations.

Vesicle Leakage Assay for Assessing Membrane Permeabilization

This assay measures the ability of this compound to disrupt the integrity of lipid vesicles by monitoring the release of an encapsulated fluorescent dye.

-

Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared by extrusion. The lipid composition is chosen to mimic specific cell membranes (e.g., with and without PE). The lipids are dissolved in chloroform, dried to a thin film under nitrogen, and hydrated in a buffer containing a self-quenching concentration of a fluorescent dye like calcein. The hydrated lipid suspension is then extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

-

Dye Removal: The external, unencapsulated dye is removed by passing the vesicle suspension through a size-exclusion chromatography column.

-

Leakage Measurement:

-

The calcein-loaded vesicles are diluted in a cuvette with buffer.

-

The baseline fluorescence is measured using a spectrofluorometer.

-

This compound is added to the cuvette at the desired concentration, and the fluorescence intensity is monitored over time.

-

The maximum fluorescence, representing 100% leakage, is determined by adding a detergent (e.g., Triton X-100) to completely disrupt the vesicles.

-

The percentage of leakage is calculated as: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F_t is the fluorescence at time t, F_0 is the initial fluorescence, and F_max is the maximum fluorescence.

-

Visualizing Molecular Interactions and Pathways

The interaction of this compound with cell membranes initiates a series of events that can be visualized through diagrams. The following sections provide Graphviz (DOT language) scripts to generate these visualizations.

Experimental Workflow for Assessing this compound-Induced Membrane Permeability

The following workflow outlines the key steps in a vesicle leakage assay to determine the effect of this compound on membrane integrity.

Caption: Workflow for this compound-induced vesicle leakage assay.

Logical Relationship of this compound's Interaction with Bacterial Cell Membranes

This diagram illustrates the cascading effects of this compound binding to PE in the membranes of susceptible bacteria.

Caption: this compound's mechanism of action on bacterial membranes.

Proposed Signaling Pathway for this compound-Induced Apoptosis (Extrinsic Pathway)

Based on studies of related compounds, one proposed mechanism for this compound-induced apoptosis involves the extrinsic pathway.

Caption: Proposed extrinsic apoptosis pathway induced by this compound.

Proposed Signaling Pathway for this compound-Induced Apoptosis (Intrinsic Pathway)

The interaction of this compound with PE may also trigger the intrinsic apoptotic pathway.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

This technical guide provides a foundational understanding of this compound's interaction with cell membranes, offering valuable data and methodologies for researchers in the field. Further investigation is warranted to fully elucidate the intricate signaling cascades initiated by this potent lantibiotic.

References

- 1. mtarget.com [mtarget.com]

- 2. Maduramicin induces apoptosis and necrosis, and blocks autophagic flux in myocardial H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound exhibits antiproliferative properties and induces apoptosis in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound effects on the structure and function of heart mitochondria. I. Structural alterations and changes in membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Insights into the Biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Duramycin Conjugation in Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duramycin (B1576892) is a tetracyclic peptide antibiotic belonging to the lantibiotic family. Its unique structural conformation allows for high-affinity and specific binding to phosphatidylethanolamine (B1630911) (PE), a phospholipid component of cell membranes. In healthy mammalian cells, PE is predominantly located in the inner leaflet of the plasma membrane. However, in apoptotic (dying) cells and on the surface of many bacteria, PE becomes exposed on the outer leaflet. This differential exposure provides a molecular target for the selective delivery of therapeutic agents to sites of apoptosis, such as tumors undergoing treatment, or to bacterial infections. By conjugating cytotoxic drugs or other therapeutic molecules to this compound, it is possible to create targeted drug delivery systems that enhance therapeutic efficacy while minimizing off-target toxicity.

These application notes provide an overview of the principles, methodologies, and protocols for the development and evaluation of this compound-drug conjugates.

Principle of this compound-Targeted Drug Delivery

The core principle of this compound-based targeted drug delivery lies in its specific molecular recognition of PE. When a therapeutic drug is chemically linked to this compound, the resulting conjugate is directed to cells with exposed PE on their surface. This leads to an increased local concentration of the drug at the target site, thereby enhancing its therapeutic effect. The mechanism is particularly relevant for cancer therapy, where inducing apoptosis is a common treatment goal, and for targeted antibiotic delivery.

Figure 1: Mechanism of this compound-Targeted Drug Delivery.

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound and its conjugates, compiled from various studies. This data is essential for designing and evaluating new this compound-based therapeutics.

| Parameter | Value | Context | Reference(s) |

| Binding Affinity (Kd) | 4-10 nM | This compound to PE at a 1:1 molar ratio. | |

| Molecular Weight | ~2013 Da | Native this compound. | |

| Targeting Specificity | >30-fold increase | Uptake of 99mTc-duramycin in apoptotic cells vs. viable control cells. | |

| Blood Half-Life | < 4 minutes | 99mTc-duramycin in rats, showing rapid clearance. | |

| Radiolabeling Efficiency | 80-85% | For HYNIC-derivatized this compound with 99mTc. |

Experimental Protocols

Protocol 1: General Synthesis of a this compound-Drug Conjugate

This protocol describes a general method for conjugating a drug with a primary amine group to this compound using a succinate (B1194679) linker. This is a representative protocol adapted from established bioconjugation techniques.

Materials:

-

This compound

-

Drug with a primary amine (e.g., Doxorubicin)

-

Succinic anhydride

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Dimethylformamide (DMF), anhydrous

-

Triethylamine (TEA)

-

Diethyl ether, cold

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Mass spectrometer (e.g., ESI-MS)

<p style="text-align: center; font- </div>

Application Notes and Protocols for Duramycin Conjugation in Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duramycin (B1576892) is a tetracyclic peptide antibiotic belonging to the lantibiotic family. Its unique structural conformation allows for high-affinity and specific binding to phosphatidylethanolamine (B1630911) (PE), a phospholipid component of cell membranes. In healthy mammalian cells, PE is predominantly located in the inner leaflet of the plasma membrane. However, in apoptotic (dying) cells and on the surface of many bacteria, PE becomes exposed on the outer leaflet. This differential exposure provides a molecular target for the selective delivery of therapeutic agents to sites of apoptosis, such as tumors undergoing treatment, or to bacterial infections. By conjugating cytotoxic drugs or other therapeutic molecules to this compound, it is possible to create targeted drug delivery systems that enhance therapeutic efficacy while minimizing off-target toxicity.

These application notes provide an overview of the principles, methodologies, and protocols for the development and evaluation of this compound-drug conjugates.

Principle of this compound-Targeted Drug Delivery

The core principle of this compound-based targeted drug delivery lies in its specific molecular recognition of PE. When a therapeutic drug is chemically linked to this compound, the resulting conjugate is directed to cells with exposed PE on their surface. This leads to an increased local concentration of the drug at the target site, thereby enhancing its therapeutic effect. The mechanism is particularly relevant for cancer therapy, where inducing apoptosis is a common treatment goal, and for targeted antibiotic delivery.

Figure 1: Mechanism of this compound-Targeted Drug Delivery.

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound and its conjugates, compiled from various studies. This data is essential for designing and evaluating new this compound-based therapeutics.

| Parameter | Value | Context | Reference(s) |

| Binding Affinity (Kd) | 4-10 nM | This compound to PE at a 1:1 molar ratio. | |

| Molecular Weight | ~2013 Da | Native this compound. | |

| Targeting Specificity | >30-fold increase | Uptake of 99mTc-duramycin in apoptotic cells vs. viable control cells. | |

| Blood Half-Life | < 4 minutes | 99mTc-duramycin in rats, showing rapid clearance. | |

| Radiolabeling Efficiency | 80-85% | For HYNIC-derivatized this compound with 99mTc. |

Experimental Protocols

Protocol 1: General Synthesis of a this compound-Drug Conjugate

This protocol describes a general method for conjugating a drug with a primary amine group to this compound using a succinate (B1194679) linker. This is a representative protocol adapted from established bioconjugation techniques.

Materials:

-

This compound

-

Drug with a primary amine (e.g., Doxorubicin)

-

Succinic anhydride

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Dimethylformamide (DMF), anhydrous

-

Triethylamine (TEA)

-

Diethyl ether, cold

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Mass spectrometer (e.g., ESI-MS)

<p style="text-align: center; font- </div>

Application Notes and Protocols for Duramycin Conjugation in Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duramycin is a tetracyclic peptide antibiotic belonging to the lantibiotic family. Its unique structural conformation allows for high-affinity and specific binding to phosphatidylethanolamine (PE), a phospholipid component of cell membranes. In healthy mammalian cells, PE is predominantly located in the inner leaflet of the plasma membrane. However, in apoptotic (dying) cells and on the surface of many bacteria, PE becomes exposed on the outer leaflet. This differential exposure provides a molecular target for the selective delivery of therapeutic agents to sites of apoptosis, such as tumors undergoing treatment, or to bacterial infections. By conjugating cytotoxic drugs or other therapeutic molecules to this compound, it is possible to create targeted drug delivery systems that enhance therapeutic efficacy while minimizing off-target toxicity.

These application notes provide an overview of the principles, methodologies, and protocols for the development and evaluation of this compound-drug conjugates.

Principle of this compound-Targeted Drug Delivery

The core principle of this compound-based targeted drug delivery lies in its specific molecular recognition of PE. When a therapeutic drug is chemically linked to this compound, the resulting conjugate is directed to cells with exposed PE on their surface. This leads to an increased local concentration of the drug at the target site, thereby enhancing its therapeutic effect. The mechanism is particularly relevant for cancer therapy, where inducing apoptosis is a common treatment goal, and for targeted antibiotic delivery.

Figure 1: Mechanism of this compound-Targeted Drug Delivery.

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound and its conjugates, compiled from various studies. This data is essential for designing and evaluating new this compound-based therapeutics.

| Parameter | Value | Context | Reference(s) |

| Binding Affinity (Kd) | 4-10 nM | This compound to PE at a 1:1 molar ratio. | |

| Molecular Weight | ~2013 Da | Native this compound. | |

| Targeting Specificity | >30-fold increase | Uptake of 99mTc-duramycin in apoptotic cells vs. viable control cells. | |

| Blood Half-Life | < 4 minutes | 99mTc-duramycin in rats, showing rapid clearance. | |

| Radiolabeling Efficiency | 80-85% | For HYNIC-derivatized this compound with 99mTc. |

Experimental Protocols

Protocol 1: General Synthesis of a this compound-Drug Conjugate

This protocol describes a general method for conjugating a drug with a primary amine group to this compound using a succinate linker. This is a representative protocol adapted from established bioconjugation techniques.

Materials:

-

This compound

-

Drug with a primary amine (e.g., Doxorubicin)

-

Succinic anhydride

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Dimethylformamide (DMF), anhydrous

-

Triethylamine (TEA)

-

Diethyl ether, cold

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Mass spectrometer (e.g., ESI-MS)

<p style="text-align: center; font- </div>

Application Notes and Protocols for Studying Duramycin's Effect on Bacteria

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing experiments to investigate the antibacterial effects of Duramycin (B1576892). The protocols outlined below are intended to be a starting point and may require optimization based on the specific bacterial strains and experimental conditions.

Introduction to this compound

This compound is a lantibiotic, a class of bacterially produced antimicrobial peptides, known for its selective inhibitory action against certain bacteria.[1][2][3] Its mechanism of action is primarily attributed to its high-affinity and specific binding to the phospholipid phosphatidylethanolamine (B1630911) (PE), a key component of many bacterial cell membranes.[1][2][4][5][6][7][8][9][10] This interaction disrupts membrane integrity, interferes with cell wall synthesis, and ultimately leads to bacterial cell death.[1][2] The sensitivity of a bacterial species to this compound is strongly correlated with the presence and concentration of PE in its cell membrane.[1][2][3][11]

Key Experimental Approaches

A multi-faceted experimental approach is recommended to thoroughly characterize the antibacterial properties of this compound. This includes determining its potency, understanding its bactericidal or bacteriostatic nature, and elucidating its mechanism of action.

Core experimental workflows include:

-

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC): To quantify the potency of this compound against various bacterial strains.

-

Time-Kill Kinetic Assay: To assess the rate at which this compound kills bacteria.

-

Membrane Integrity Assays: To confirm that this compound's primary target is the bacterial cell membrane.

Data Presentation

Quantitative data from the following experiments should be summarized in clear and concise tables for easy comparison and analysis.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Various Bacterial Strains

| Bacterial Strain | Gram Type | PE Content (%) | MIC (µg/mL) | MBC (µg/mL) |

| Bacillus subtilis | Gram-positive | High | ||

| Staphylococcus aureus | Gram-positive | Moderate | ||

| Escherichia coli | Gram-negative | High | ||

| Pseudomonas aeruginosa | Gram-negative | High | ||

| PE-deficient Mutant | Varies | Low/None | ||

| Control Strain | Varies | Normal |

Table 2: Time-Kill Kinetics of this compound against a Susceptible Bacterial Strain

| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (0.5 x MIC) | Log10 CFU/mL (1 x MIC) | Log10 CFU/mL (2 x MIC) | Log10 CFU/mL (4 x MIC) |

| 0 | |||||

| 1 | |||||

| 2 | |||||

| 4 | |||||

| 6 | |||||

| 24 |

Table 3: Membrane Permeability Assays

| Bacterial Strain | Treatment | Membrane Potential (Fluorescence Units) | ATP Leakage (RLU) | 260 nm Absorbing Material Release (OD260) |

| Susceptible Strain | Untreated Control | |||

| This compound (1 x MIC) | ||||

| Positive Control (e.g., Polymyxin B) | ||||

| Resistant Strain | Untreated Control | |||

| This compound (1 x MIC) | ||||

| Positive Control (e.g., Polymyxin B) |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[12][13][14][15][16]

Materials:

-

This compound stock solution (in a suitable solvent like sterile deionized water or 0.01% acetic acid)

-

Bacterial strains of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium

-

Sterile 96-well polypropylene (B1209903) microtiter plates[12]

-

Spectrophotometer (for measuring OD600)

-

Microplate reader (optional, for automated reading)

Protocol:

-

Prepare Bacterial Inoculum:

-

Culture bacteria overnight on an appropriate agar (B569324) plate.

-

Inoculate a single colony into fresh broth and incubate until it reaches the logarithmic growth phase.

-

Adjust the bacterial suspension to a concentration of approximately 1 x 10^8 CFU/mL (0.5 McFarland standard).

-

Dilute the suspension to a final concentration of 5 x 10^5 CFU/mL in the test wells.[12]

-

-

Prepare this compound Dilutions:

-

Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth in a 96-well plate.

-

-

Inoculation and Incubation:

-

Add an equal volume of the prepared bacterial inoculum to each well containing the this compound dilutions.

-

Include a positive control (bacteria with no this compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determine MIC:

Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of this compound that results in a 99.9% reduction in the initial bacterial inoculum.[12]

Materials:

-

Results from the MIC assay

-

Appropriate agar plates (e.g., Mueller-Hinton Agar)

Protocol:

-

Subculture from MIC plate:

-

From the wells of the MIC plate showing no visible growth, take a 10-100 µL aliquot.

-

Spread the aliquot onto an appropriate agar plate.

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Determine MBC:

-

The MBC is the lowest concentration of this compound that results in no colony formation on the agar plate.

-

Time-Kill Kinetic Assay

This assay assesses the rate at which this compound kills a bacterial population over time.[12]

Materials:

-

This compound stock solution

-

Logarithmic phase bacterial culture

-

Appropriate broth medium

-

Sterile tubes or flasks

-

Apparatus for serial dilutions and plating

Protocol:

-

Prepare Cultures:

-

Prepare a bacterial culture in the logarithmic growth phase, adjusted to a final concentration of approximately 1 x 10^6 CFU/mL in fresh broth.[12]

-

-

Add this compound:

-

Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) to separate tubes containing the bacterial culture.

-

Include a growth control without this compound.

-

-

Incubate and Sample:

-

Incubate the cultures at 37°C with shaking.

-

At specified time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each tube.

-

-

Determine Viable Counts:

-

Perform serial ten-fold dilutions of the withdrawn aliquots in sterile saline or PBS.

-

Plate a defined volume of appropriate dilutions onto agar plates.

-

Incubate the plates at 37°C for 18-24 hours and count the number of colony-forming units (CFU).

-

-

Data Analysis:

-

Calculate the CFU/mL for each time point and plot log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.[12]

-

Membrane Integrity Assays

These assays help to confirm that this compound disrupts the bacterial cell membrane.

This assay uses a fluorescent dye that accumulates in polarized membranes. Depolarization leads to the release of the dye and an increase in fluorescence.[17][18]

Materials:

-

3,3'-Dipropylthiadicarbocyanine iodide (DiSC3(5)) dye

-

Logarithmic phase bacterial culture

-

Buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2)

-

Fluorometer or fluorescence plate reader

Protocol:

-

Wash and resuspend mid-log phase bacteria in buffer.

-

Add DiSC3(5) to a final concentration of 1 µM and incubate in the dark to allow for dye uptake.

-

Add KCl to equilibrate the cytoplasmic and external K+ concentrations.

-

Add this compound at the desired concentration and monitor the increase in fluorescence over time.

Disruption of the cell membrane leads to the leakage of intracellular ATP, which can be quantified using a luciferin/luciferase-based assay.

Materials:

-

ATP bioluminescence assay kit

-

Logarithmic phase bacterial culture

-

Luminometer

Protocol:

-

Wash and resuspend mid-log phase bacteria in a suitable buffer.

-

Add this compound at the desired concentration.

-

At various time points, take aliquots of the bacterial suspension and centrifuge to pellet the cells.

-

Measure the ATP concentration in the supernatant using an ATP bioluminescence assay kit according to the manufacturer's instructions.

Damage to the cell membrane results in the leakage of intracellular components, including nucleic acids, which absorb light at 260 nm.[19]

Materials:

-

Logarithmic phase bacterial culture

-

Spectrophotometer

Protocol:

-

Wash and resuspend mid-log phase bacteria in a suitable buffer.

-

Add this compound at the desired concentration.

-

At various time points, take aliquots of the bacterial suspension and centrifuge to pellet the cells.

-

Measure the absorbance of the supernatant at 260 nm.

Visualizations

Signaling Pathway of this compound's Antibacterial Action

Caption: Proposed signaling pathway of this compound's antibacterial action.

Experimental Workflow for MIC and MBC Determination

References

- 1. Frontiers | Elucidating this compound’s Bacterial Selectivity and Mode of Action on the Bacterial Cell Envelope [frontiersin.org]

- 2. Elucidating this compound’s Bacterial Selectivity and Mode of Action on the Bacterial Cell Envelope - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elucidating this compound's Bacterial Selectivity and Mode of Action on the Bacterial Cell Envelope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Curvature-Dependent Recognition of Ethanolamine Phospholipids by this compound and Cinnamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mode of action of the lanthionine-containing peptide antibiotics this compound, this compound B and C, and cinnamycin as indirect inhibitors of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 99mTc-labeled this compound as a novel phosphatidylethanolamine-binding molecular probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interaction of this compound with artificial and natural membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Insights into the Biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 17. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]

- 18. Evaluation of cell membrane integrity as a potential antimicrobial target for plant products - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying Duramycin's Effect on Bacteria

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing experiments to investigate the antibacterial effects of Duramycin (B1576892). The protocols outlined below are intended to be a starting point and may require optimization based on the specific bacterial strains and experimental conditions.

Introduction to this compound

This compound is a lantibiotic, a class of bacterially produced antimicrobial peptides, known for its selective inhibitory action against certain bacteria.[1][2][3] Its mechanism of action is primarily attributed to its high-affinity and specific binding to the phospholipid phosphatidylethanolamine (B1630911) (PE), a key component of many bacterial cell membranes.[1][2][4][5][6][7][8][9][10] This interaction disrupts membrane integrity, interferes with cell wall synthesis, and ultimately leads to bacterial cell death.[1][2] The sensitivity of a bacterial species to this compound is strongly correlated with the presence and concentration of PE in its cell membrane.[1][2][3][11]

Key Experimental Approaches

A multi-faceted experimental approach is recommended to thoroughly characterize the antibacterial properties of this compound. This includes determining its potency, understanding its bactericidal or bacteriostatic nature, and elucidating its mechanism of action.

Core experimental workflows include:

-

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC): To quantify the potency of this compound against various bacterial strains.

-

Time-Kill Kinetic Assay: To assess the rate at which this compound kills bacteria.

-

Membrane Integrity Assays: To confirm that this compound's primary target is the bacterial cell membrane.

Data Presentation

Quantitative data from the following experiments should be summarized in clear and concise tables for easy comparison and analysis.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Various Bacterial Strains

| Bacterial Strain | Gram Type | PE Content (%) | MIC (µg/mL) | MBC (µg/mL) |

| Bacillus subtilis | Gram-positive | High | ||

| Staphylococcus aureus | Gram-positive | Moderate | ||

| Escherichia coli | Gram-negative | High | ||

| Pseudomonas aeruginosa | Gram-negative | High | ||

| PE-deficient Mutant | Varies | Low/None | ||

| Control Strain | Varies | Normal |

Table 2: Time-Kill Kinetics of this compound against a Susceptible Bacterial Strain

| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (0.5 x MIC) | Log10 CFU/mL (1 x MIC) | Log10 CFU/mL (2 x MIC) | Log10 CFU/mL (4 x MIC) |

| 0 | |||||

| 1 | |||||

| 2 | |||||

| 4 | |||||

| 6 | |||||

| 24 |

Table 3: Membrane Permeability Assays

| Bacterial Strain | Treatment | Membrane Potential (Fluorescence Units) | ATP Leakage (RLU) | 260 nm Absorbing Material Release (OD260) |

| Susceptible Strain | Untreated Control | |||

| This compound (1 x MIC) | ||||

| Positive Control (e.g., Polymyxin B) | ||||

| Resistant Strain | Untreated Control | |||

| This compound (1 x MIC) | ||||

| Positive Control (e.g., Polymyxin B) |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[12][13][14][15][16]

Materials:

-

This compound stock solution (in a suitable solvent like sterile deionized water or 0.01% acetic acid)

-

Bacterial strains of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium

-

Sterile 96-well polypropylene (B1209903) microtiter plates[12]

-

Spectrophotometer (for measuring OD600)

-

Microplate reader (optional, for automated reading)

Protocol:

-

Prepare Bacterial Inoculum:

-

Culture bacteria overnight on an appropriate agar (B569324) plate.

-

Inoculate a single colony into fresh broth and incubate until it reaches the logarithmic growth phase.

-

Adjust the bacterial suspension to a concentration of approximately 1 x 10^8 CFU/mL (0.5 McFarland standard).

-

Dilute the suspension to a final concentration of 5 x 10^5 CFU/mL in the test wells.[12]

-

-

Prepare this compound Dilutions:

-

Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth in a 96-well plate.

-

-

Inoculation and Incubation:

-

Add an equal volume of the prepared bacterial inoculum to each well containing the this compound dilutions.

-